

# Hematopoietic Progenitor Kinase 1 inhibitor Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Hpk1-IN-45**, a Potent Hematopoietic Progenitor Kinase 1 Inhibitor

This technical guide provides a comprehensive overview of **Hpk1-IN-45**, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HPK1 for immuno-oncology applications.

### **Core Compound Data**

**Hpk1-IN-45** is a small molecule inhibitor designed to modulate the immune system by targeting HPK1, a key negative regulator of T-cell activation.

| Identifier    | Value                                            |  |
|---------------|--------------------------------------------------|--|
| Compound Name | Hpk1-IN-45                                       |  |
| Target        | Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1) |  |
| CAS Number    | 2739844-35-0                                     |  |

## Quantitative Activity of Hpk1-IN-45



The inhibitory activity of **Hpk1-IN-45** has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data.

| Assay Type            | Description                                                                                                                       | IC50 / EC50 |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------|
| Biochemical Assay     | Direct inhibition of HPK1 kinase activity.                                                                                        | 0.3 nM      |
| Cellular Assay        | Inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, at the Ser376 residue in Jurkat T-cells.             | 57.52 nM    |
| Functional Cell Assay | Inhibition of IL-2 (Interleukin-2) release, a key cytokine for T-cell proliferation and activation, in stimulated Jurkat T-cells. | 38 nM       |

### **Mechanism of Action and Signaling Pathway**

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. In the context of cancer, HPK1 activity can suppress the anti-tumor immune response. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue. This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the disassembly of the TCR signaling complex and attenuation of downstream signaling, which ultimately dampens T-cell activation and cytokine production.

**Hpk1-IN-45**, by potently inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action blocks the recruitment of the negative regulator 14-3-3, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.

## HPK1 Negative Feedback Loop in T-Cell Receptor Signaling





Click to download full resolution via product page

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of **Hpk1-IN-45**.

## **Experimental Protocols**

The following sections detail the methodologies for the key assays used to characterize **Hpk1-IN-45**.

### **HPK1 Biochemical Kinase Assay**

This protocol describes a representative method for determining the direct inhibitory activity of **Hpk1-IN-45** on HPK1 enzyme activity, commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Objective: To quantify the IC50 value of **Hpk1-IN-45** against purified HPK1 enzyme.

Materials:



- · Recombinant human HPK1 enzyme
- Biotinylated peptide substrate (e.g., a peptide derived from SLP-76)
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., HEPES, MgCl<sub>2</sub>, Brij-35, DTT)
- **Hpk1-IN-45** (serial dilutions)
- Europium-labeled anti-phospho-serine antibody (Detection Antibody)
- Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
- 384-well low-volume plates
- Plate reader capable of TR-FRET detection

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for a typical HPK1 biochemical TR-FRET assay.



#### Procedure:

- Prepare serial dilutions of Hpk1-IN-45 in DMSO and then dilute in assay buffer.
- Add a fixed amount of HPK1 enzyme to each well of a 384-well plate containing the diluted compound or DMSO vehicle control.
- Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
- Prepare a reaction mixture containing the biotinylated peptide substrate and ATP at a concentration close to the K<sub>m</sub> for ATP.
- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
- Incubate the plate for 60-120 minutes at room temperature to allow for substrate phosphorylation.
- Stop the reaction by adding an EDTA-containing buffer.
- Add the detection reagents: Europium-labeled anti-phospho-serine antibody and Streptavidin-APC.
- Incubate for at least 60 minutes at room temperature to allow for detection antibody binding.
- Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
- Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the TR-FRET ratio against
  the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to
  determine the IC50 value.

### **Cellular SLP-76 Phosphorylation Assay**

This protocol outlines a method to measure the inhibitory effect of **Hpk1-IN-45** on the phosphorylation of its endogenous substrate, SLP-76, in a relevant cell line like Jurkat T-cells.







Objective: To determine the cellular IC50 of **Hpk1-IN-45** for the inhibition of SLP-76 phosphorylation at Ser376.

### Materials:

- Jurkat T-cells
- Cell culture medium (e.g., RPMI 1640 + 10% FBS)
- Hpk1-IN-45 (serial dilutions)
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
- · Lysis buffer
- Phospho-SLP-76 (Ser376) specific antibody
- Total SLP-76 antibody
- Detection system (e.g., Sandwich ELISA, Western Blot, or flow cytometry)
- 96-well cell culture plates

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for a cellular SLP-76 phosphorylation assay.

### Procedure (ELISA-based):

- Seed Jurkat T-cells in a 96-well plate at a density of approximately 1-2 x 10<sup>5</sup> cells per well.
- Prepare serial dilutions of **Hpk1-IN-45**. Add the diluted compound to the cells and preincubate for 1-2 hours.
- Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.



- After stimulation, pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.
- Normalize the phospho-SLP-76 signal to the total protein concentration or total SLP-76 levels.
- Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

### **Functional IL-2 Release Assay**

This protocol describes how to measure the functional consequence of HPK1 inhibition, which is the enhancement of IL-2 production from stimulated T-cells.

Objective: To determine the EC50 of **Hpk1-IN-45** for the potentiation of IL-2 release from stimulated Jurkat T-cells.

#### Materials:

- Jurkat T-cells
- · Cell culture medium
- Hpk1-IN-45 (serial dilutions)
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
- Human IL-2 ELISA kit
- 96-well cell culture plates

#### Procedure:

- Seed Jurkat T-cells in a 96-well plate.
- Add serial dilutions of Hpk1-IN-45 to the cells and pre-incubate for 1-2 hours.



- Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubate the cells for 24-48 hours to allow for IL-2 production and secretion into the supernatant.
- After incubation, centrifuge the plate to pellet the cells.
- Carefully collect the supernatant from each well.
- Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's protocol.
- Plot the measured IL-2 concentration against the log of the **Hpk1-IN-45** concentration and fit the data to determine the EC50 value for IL-2 release potentiation.
- To cite this document: BenchChem. [Hematopoietic Progenitor Kinase 1 inhibitor Hpk1-IN-45]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12364026#hematopoietic-progenitor-kinase-1-inhibitor-hpk1-in-45]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com